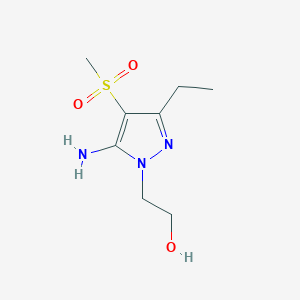![molecular formula C16H14ClN3O2S B11776798 N-(2-Aminobenzo[d]thiazol-6-yl)-2-(4-chloro-2-methylphenoxy)acetamide](/img/structure/B11776798.png)
N-(2-Aminobenzo[d]thiazol-6-yl)-2-(4-chloro-2-methylphenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Aminobenzo[d]thiazol-6-yl)-2-(4-chloro-2-methylphenoxy)acetamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Aminobenzo[d]thiazol-6-yl)-2-(4-chloro-2-methylphenoxy)acetamide typically involves the following steps:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of Amino Group: The amino group can be introduced through nitration followed by reduction or by direct amination.
Attachment of Phenoxyacetamide Moiety: The final step involves the reaction of the benzothiazole derivative with 4-chloro-2-methylphenoxyacetic acid or its derivatives under appropriate conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of catalysts, alternative solvents, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(2-Aminobenzo[d]thiazol-6-yl)-2-(4-chloro-2-methylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chloro and amino positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of N-(2-Aminobenzo[d]thiazol-6-yl)-2-(4-chloro-2-methylphenoxy)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole Derivatives: Compounds like 2-aminobenzothiazole and its derivatives share structural similarities and are often studied for similar applications.
Phenoxyacetamide Derivatives: Compounds such as 4-chloro-2-methylphenoxyacetic acid and its derivatives are also related and have comparable properties.
Uniqueness
N-(2-Aminobenzo[d]thiazol-6-yl)-2-(4-chloro-2-methylphenoxy)acetamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C16H14ClN3O2S |
|---|---|
Molecular Weight |
347.8 g/mol |
IUPAC Name |
N-(2-amino-1,3-benzothiazol-6-yl)-2-(4-chloro-2-methylphenoxy)acetamide |
InChI |
InChI=1S/C16H14ClN3O2S/c1-9-6-10(17)2-5-13(9)22-8-15(21)19-11-3-4-12-14(7-11)23-16(18)20-12/h2-7H,8H2,1H3,(H2,18,20)(H,19,21) |
InChI Key |
NOLBQCHBGOEVGM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)NC2=CC3=C(C=C2)N=C(S3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


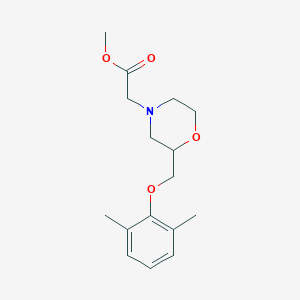
![Tert-butyl (6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)imidazo[1,2-A]pyridin-2-YL)carbamate](/img/structure/B11776724.png)
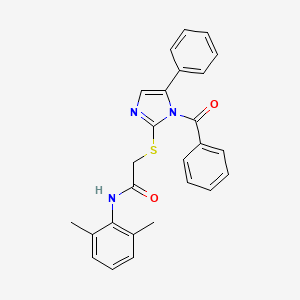
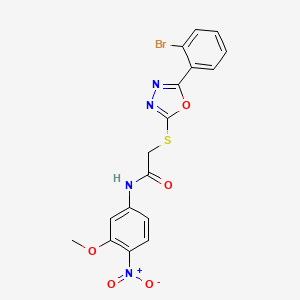
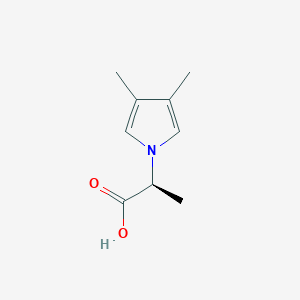
![2-(2,4-Dichloropyrido[2,3-D]pyrimidin-7-YL)phenol](/img/structure/B11776764.png)

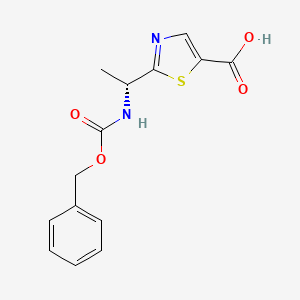
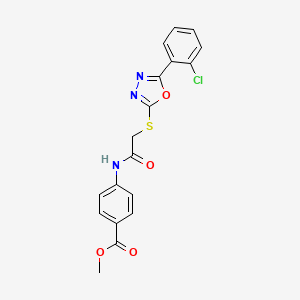
![4-(5,6-Dimethylbenzo[d]oxazol-2-yl)-N,N-dimethylaniline](/img/structure/B11776779.png)
![7-Chloro-9-methoxy-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B11776781.png)
